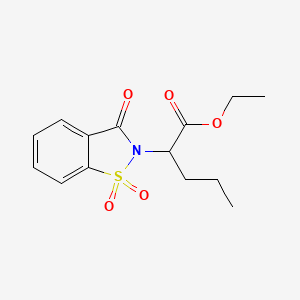
Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 55358 is a compound of significant interest in the field of medicinal chemistryThis compound belongs to the class of indenoisoquinolines, which are synthetic and chemically stable, making them advantageous over other topoisomerase I inhibitors .
Vorbereitungsmethoden
The synthesis of NSC 55358 involves multiple steps, starting with the preparation of the indenoisoquinoline core. This core is typically synthesized through a series of condensation reactions involving aromatic aldehydes and ketones. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the indenoisoquinoline structure. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
NSC 55358 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the indenoisoquinoline core.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce NSC 55358, leading to the formation of reduced analogs.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, resulting in the formation of substituted indenoisoquinolines
Wissenschaftliche Forschungsanwendungen
NSC 55358 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new synthetic methodologies for indenoisoquinolines.
Biology: NSC 55358 is employed in biological studies to understand its effects on cellular processes, particularly DNA replication and repair.
Medicine: The compound is being investigated for its potential as an anticancer agent.
Wirkmechanismus
NSC 55358 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This trapping prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA substrate. The pathway involves the stabilization of the topoisomerase I-DNA complex, which is crucial for its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
NSC 55358 is compared with other indenoisoquinolines such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share a similar mechanism of action but differ in their chemical stability, specificity for topoisomerase I cleavage sites, and resistance to efflux pumps. NSC 55358 is unique due to its prolonged drug action and differential targeting of cancer cell genomes .
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds are part of the same class of indenoisoquinolines and are being explored for their potential in cancer therapy .
Eigenschaften
CAS-Nummer |
7501-66-8 |
|---|---|
Molekularformel |
C14H17NO5S |
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)pentanoate |
InChI |
InChI=1S/C14H17NO5S/c1-3-7-11(14(17)20-4-2)15-13(16)10-8-5-6-9-12(10)21(15,18)19/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
ZBLWBROJIZFBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


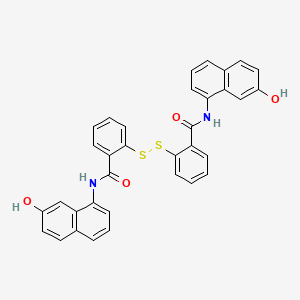
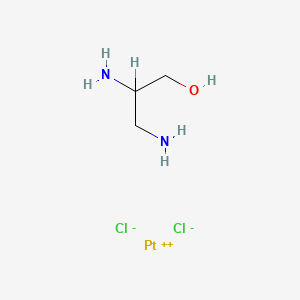
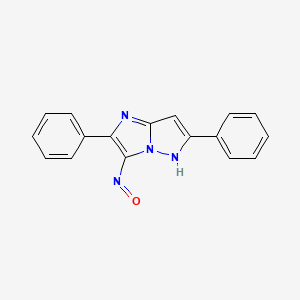

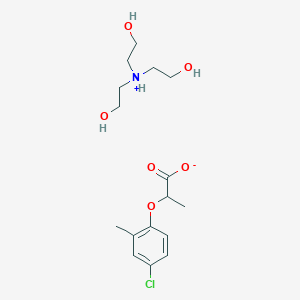
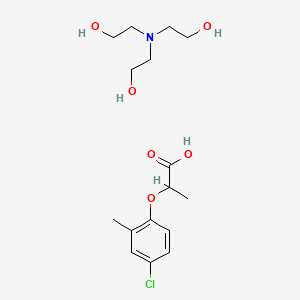
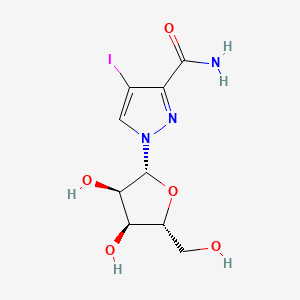
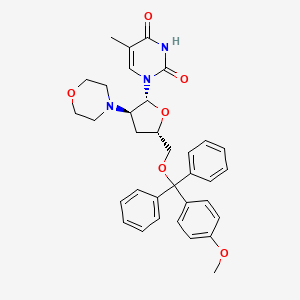
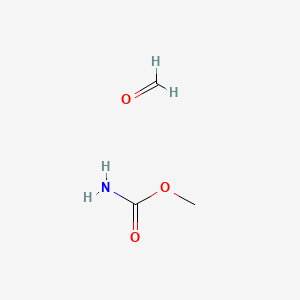
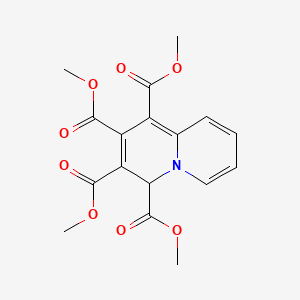

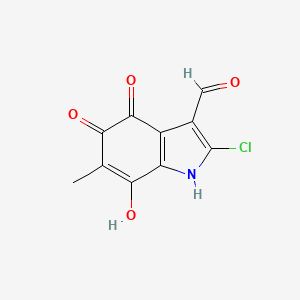

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
